molecular formula C7H3BrN4 B6178803 3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile CAS No. 2091048-61-0

3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile

Cat. No.: B6178803
CAS No.: 2091048-61-0
M. Wt: 223.03 g/mol
InChI Key: IKEODOUXLUVXOV-UHFFFAOYSA-N
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Description

3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a cyano group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by bromination and subsequent cyclization . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are typically carried out in solvents like dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The cyano group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a polar aprotic solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Cyclization Reactions: Catalysts such as palladium or copper may be used to facilitate cyclization.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while cyclization reactions can produce fused heterocyclic compounds with potential biological activity.

Scientific Research Applications

3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. For example, as a TRK inhibitor, it binds to the kinase domain of the receptor, preventing its activation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with other proteins and enzymes, modulating their activity and affecting various cellular pathways.

Comparison with Similar Compounds

3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile can be compared with other pyrazolopyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity, making it a valuable compound in research and development.

Properties

CAS No.

2091048-61-0

Molecular Formula

C7H3BrN4

Molecular Weight

223.03 g/mol

IUPAC Name

3-bromo-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile

InChI

InChI=1S/C7H3BrN4/c8-7-5-3-10-2-4(1-9)6(5)11-12-7/h2-3H,(H,11,12)

InChI Key

IKEODOUXLUVXOV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNC(=C2C=N1)Br)C#N

Purity

95

Origin of Product

United States

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